molecular formula C12H12N2O4S2 B1681065 N-Succinimidyl 3-(2-pyridyldithio)propionate CAS No. 68181-17-9

N-Succinimidyl 3-(2-pyridyldithio)propionate

Cat. No. B1681065
CAS RN: 68181-17-9
M. Wt: 312.4 g/mol
InChI Key: JWDFQMWEFLOOED-UHFFFAOYSA-N
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Description

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker . It is designed to covalently link two target groups. The succinimidyl ester chemically reacts with primary amines and after mild reduction of the dithiol .


Synthesis Analysis

The synthesis of SPDP involves the reaction of the N-hydroxysuccinimide ester group with amino groups . The 2-pyridyl disulphide structure then reacts with aliphatic thiols .


Molecular Structure Analysis

The molecular formula of SPDP is C12H12N2O4S2 . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group .


Chemical Reactions Analysis

SPDP is a crosslinker for amine-to-sulfhydryl conjugation that forms cleavable (reducible) disulfide bonds with cysteine sulfhydryls . At one end is an N-hydroxysuccinimide (NHS) ester that will react with a primary amine to form a stable amide bond .


Physical And Chemical Properties Analysis

SPDP is a heterobifunctional, thiol-cleavable, and membrane-permeable crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester that will react with lysine residues to form a stable amide bond .

Scientific Research Applications

Protein Thiolation and Reversible Protein-Protein Conjugation

N-Succinimidyl 3-(2-pyridyldithio)propionate (NSPDP) serves as a heterobifunctional reagent in protein thiolation. It introduces 2-pyridyl disulphide structures into proteins, which can be reduced to create thiol groups. This reagent enables the reversible conjugation of proteins through thiol-disulphide exchange, forming disulphide-linked protein-protein conjugates. These conjugates can be split, demonstrating the reversible nature of the linkage. This technique is applicable to various proteins, including ribonuclease and gamma-globulin, among others (Carlsson, Drevin, & Axén, 1978).

Preparation of Immunoadsorbents

NSPDP is used for controlled coupling of proteins like bovine serum albumin and lysozyme to Sepharose-gelatin, creating immunoabsorbents. The method involves quantifying the reaction steps and allows for precise control over coupling, resulting in efficient immunoabsorbents capable of binding specific antibodies (Habeeb, 1981).

Cross-linking of Antibodies

NSPDP is instrumental in crosslinking antibodies to form heteroconjugates that mediate redirected cytotoxicity. It offers a method to link two different antibodies or their Fab fragments through a disulfide bond, which is reducible. This process facilitates targeted therapeutic applications (Segal, 1993).

Vibrational Studies and Bioefficacy

Infrared and Raman spectral studies of NSPDP provide insights into the geometry and structural differences in its disulfide region. These studies contribute to understanding the bioefficacy of conjugates modified through NSPDP, essential for biomedical research and applications (Pal et al., 1997).

Isolation of Plasma Membranes

NSPDP has been used in methods for isolating plasma membranes from amphibian embryos. By covalently linking NSPDP to plasma membrane proteins, it enables selective separation of plasma membranes from other cell components, which is crucial for cellular and molecular biology research (Grunz, 1980).

Antitumor Applications

NSPDP is used in conjugating the antitumor protein neocarzinostatin to monoclonal antibodies, retaining the biological activity essential for cancer therapy. This demonstrates its utility in developing targeted cancer treatments (Jung, Köhnlein, & Lüders, 1981).

Safety And Hazards

For safety and hazards information, please refer to the appropriate safety data sheets .

Future Directions

SPDP has been used in the development of DNAzyme-based biosensors for the detection of pathogens, metal ions, and clinical biomarkers . Future research may focus on improving the stability and sensitivity of these sensors .

Relevant Papers For more detailed information, please refer to the relevant papers .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c15-10-4-5-11(16)14(10)18-12(17)6-8-19-20-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDFQMWEFLOOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218366
Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Succinimidyl 3-(2-pyridyldithio)propionate

CAS RN

68181-17-9
Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
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Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
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Record name 68181-17-9
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Record name N-Succinimidyl 3-(2-pyridyldithio)propionate
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Record name 1-[1-oxo-3-(2-pyridyldithio)propoxy]pyrrolidine-2,5-dione
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Record name N-SUCCINIMIDYL 3-(2-PYRIDYLDITHIO)PROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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